3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one
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Overview
Description
3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one is an organic compound with the molecular formula C17H12O3 It is a derivative of isobenzofuran and features a phenyl group, a prop-2-ynyloxy group, and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one typically involves the reaction of isobenzofuran derivatives with phenylacetylene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the isobenzofuran derivative is reacted with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenyl and prop-2-ynyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.
Scientific Research Applications
3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3H-isobenzofuran-1-one: A closely related compound with similar structural features but lacking the prop-2-ynyloxy group.
3-Phenyl-3-prop-2-ynyloxy-2H-isobenzofuran-1-one: Another derivative with slight structural variations.
Uniqueness
3-Phenyl-3-prop-2-ynoxy-2-benzofuran-1-one is unique due to the presence of both the phenyl and prop-2-ynyloxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27g/mol |
IUPAC Name |
3-phenyl-3-prop-2-ynoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12O3/c1-2-12-19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h1,3-11H,12H2 |
InChI Key |
WTMCVCIZJVIOAL-UHFFFAOYSA-N |
SMILES |
C#CCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Canonical SMILES |
C#CCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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